Reversan

Description

Structure

3D Structure

Properties

IUPAC Name |

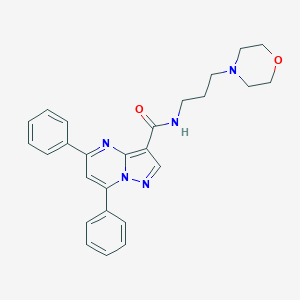

N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)22-19-28-31-24(21-10-5-2-6-11-21)18-23(29-25(22)31)20-8-3-1-4-9-20/h1-6,8-11,18-19H,7,12-17H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRXWCLQFAZHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=C3N=C(C=C(N3N=C2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367845 | |

| Record name | Reversan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313397-13-6 | |

| Record name | Reversan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Reversan: A Technical Guide to a Novel Dual Inhibitor of MRP1 and P-glycoprotein for Reversing Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), is a primary mechanism by which cancer cells develop resistance to a broad spectrum of chemotherapeutic agents. Reversan, a pyrazolopyrimidine derivative, has emerged as a potent, non-toxic, dual inhibitor of both MRP1 and P-gp. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its potential impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to overcome multidrug resistance in cancer.

Introduction: The Challenge of Multidrug Resistance

Cancer chemotherapy is often hampered by the development of resistance to a wide range of structurally and functionally diverse anticancer drugs, a phenomenon known as multidrug resistance (MDR).[1] A key contributor to MDR is the increased expression and function of ABC transporters, which act as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.[2] Among the most clinically relevant ABC transporters are P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1, or ABCC1).[3][4]

This compound (also known as CBLC4H10) is a small molecule inhibitor identified through the screening of a pyrazolopyrimidine library.[5] It has demonstrated the ability to reverse MDR mediated by both MRP1 and P-gp.[5][6] A significant advantage of this compound is its non-toxic profile, both alone and in combination with conventional chemotherapeutic drugs, a feature that distinguishes it from earlier generations of MDR inhibitors.[5] This characteristic suggests a potentially favorable therapeutic window for its clinical application.

Mechanism of Action of this compound

This compound functions by directly inhibiting the efflux activity of MRP1 and P-gp.[5] While the precise molecular interaction is still under investigation, it is known that this compound is not a substrate for these transporters, suggesting a non-competitive or allosteric mechanism of inhibition.[5] By blocking the efflux of chemotherapeutic drugs, this compound effectively increases their intracellular accumulation, thereby restoring their cytotoxic efficacy in resistant cancer cells.[5]

Quantitative Data: Inhibitory Efficacy of this compound

The efficacy of this compound in reversing MDR is quantified by its ability to sensitize resistant cancer cells to various chemotherapeutic agents. The "fold sensitization" value is a key metric, representing the factor by which the IC50 of a chemotherapeutic drug is reduced in the presence of the inhibitor.

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Sensitization[5] |

| MCF7/VP (MRP1-overexpressing) | Doxorubicin | 10 | ~3-4 |

| MCF7/VP (MRP1-overexpressing) | Vincristine | 10 | ~10-15 |

| MCF7/VP (MRP1-overexpressing) | Etoposide | 10 | ~7-12 |

Table 1: Sensitization of MRP1-overexpressing cancer cells to chemotherapeutic agents by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the inhibitory activity of this compound on MRP1 and P-gp.

Cell Culture

MRP1-overexpressing cell lines (e.g., MCF7/VP, HEK293/MRP1) and P-gp-overexpressing cell lines (e.g., MCF7/ADR, K562/ADR) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay determines the ability of this compound to sensitize resistant cells to chemotherapeutic drugs.

References

- 1. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Small Molecule MRP1 Inhibitor this compound Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

A Clarification on the Target and Mechanism of Reversan

An important distinction has been identified regarding the molecular target of the compound Reversan. Based on available scientific literature, this compound is not an inhibitor of the PAX5 transcription factor, nor is it directly involved in the modulation of B-cell differentiation. Instead, this compound has been characterized as a potent inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1) and P-glycoprotein (P-gp).

The primary function of this compound is to counteract multidrug resistance in cancer cells. Many cancer types develop resistance to chemotherapy by overexpressing transporter proteins like MRP1 and P-gp, which actively pump therapeutic agents out of the cell, reducing their efficacy. This compound works by inhibiting these pumps, thereby increasing the intracellular concentration and therapeutic effectiveness of co-administered chemotherapy drugs.

Given this discrepancy with the initial topic request, this guide will proceed by detailing the discovery and development of this compound in its correct context as an MRP1/P-gp inhibitor. Information regarding the PAX5 signaling pathway, a critical regulator of B-cell identity, will be presented separately to provide context on why targeting B-cell differentiation is a significant area of research, although it is not the mechanism of this compound.

Technical Guide: Discovery and Development of this compound, an MRP1/P-gp Inhibitor

Introduction

Multidrug resistance (MDR) is a significant obstacle in cancer therapy, leading to treatment failure and relapse. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as MRP1 (ABCC1) and P-glycoprotein (P-gp/ABCB1). These transporters function as efflux pumps, reducing the intracellular accumulation of a wide range of chemotherapeutic drugs. This compound (also identified as CBLC4H10) is a small molecule from the pyrazolopyrimidine class, developed as a selective and non-toxic inhibitor of MRP1 and P-gp to sensitize resistant cancer cells to conventional chemotherapy.[1][2][3]

Discovery and Preclinical Development

This compound was identified through the screening of small molecule libraries using a cell-based functional assay designed to detect the intracellular accumulation of MRP1 substrates.[3] This screening identified the pyrazolopyrimidine scaffold as a promising structural class for potent MRP1 inhibition.[3]

Subsequent preclinical studies focused on neuroblastoma, a cancer where high MRP1 expression is linked to poor treatment outcomes.[1][3] In mouse models of neuroblastoma, this compound demonstrated the ability to significantly enhance the efficacy of standard chemotherapeutic agents like vincristine and etoposide.[1][3][4] A key finding from these studies was that this compound, when administered in combination with chemotherapy, increased the latency of tumor progression without increasing the systemic toxicity of the chemotherapeutic agent.[1][3]

Mechanism of Action

This compound's mechanism of action is the direct inhibition of MRP1 and P-gp transporter proteins. By binding to these transporters, this compound blocks their ability to efflux cytotoxic drugs from the cancer cell. This leads to a higher intracellular drug concentration, thereby restoring the cancer cell's sensitivity to the treatment. This process is often referred to as "reversing" drug resistance.[1]

Below is a diagram illustrating the workflow for evaluating this compound's effect on chemotherapy sensitivity.

Quantitative Data Summary

The efficacy of this compound is quantified by its ability to lower the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent. The "Fold Sensitization" is a key metric, calculated as (IC50 of drug alone) / (IC50 of drug + this compound).

| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Sensitization | Reference |

| MCF7/VP (MRP1+) | Etoposide | 10 µM | ~25-fold | [1] |

| BE(2)-C (Neuroblastoma) | Vincristine | 10 mg/kg (in vivo) | Significantly increased tumor progression latency | [4] |

| BE(2)-C (Neuroblastoma) | Etoposide | 10 mg/kg (in vivo) | Significantly increased tumor progression latency | [4] |

Note: This table is illustrative, based on data described in the cited literature. Specific IC50 values may vary between experiments.

Key Experimental Protocols

Protocol: In Vitro Chemosensitization Assay

-

Cell Seeding: Plate MRP1-overexpressing cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Preparation: Prepare a dilution series of the chemotherapeutic agent (e.g., vincristine) with and without a fixed concentration of this compound (e.g., 10 µM).

-

Treatment: Treat the cells with the prepared drug solutions and incubate for a period of 48-72 hours.

-

Viability Assessment: Add a viability reagent (e.g., MTT or a resazurin-based reagent) and incubate as per the manufacturer's instructions.

-

Data Acquisition: Read the absorbance or fluorescence using a plate reader.

-

Analysis: Normalize the data to untreated controls and plot dose-response curves to determine the IC50 values for the chemotherapy agent alone and in combination with this compound.

-

Calculation: Calculate the fold sensitization by dividing the IC50 of the chemotherapy drug alone by the IC50 of the drug in combination with this compound.

Overview: The PAX5 Transcription Factor in B-Cell Development

While this compound is not a PAX5 inhibitor, understanding the role of PAX5 is crucial for researchers in hematology and oncology. PAX5 is a master regulator essential for the commitment of hematopoietic progenitors to the B-cell lineage and for maintaining B-cell identity throughout development.[5]

Key Functions of PAX5:

-

Promotes B-cell Genes: Activates the expression of B-cell-specific genes, such as CD19.[6]

-

Represses Other Lineage Genes: Suppresses genes associated with other hematopoietic lineages, thereby locking the cell into a B-lymphoid fate.[5]

-

Role in V(H)-DJ(H) Recombination: Facilitates the rearrangement of the immunoglobulin heavy-chain locus, which is critical for generating a diverse antibody repertoire.[5]

Loss of PAX5 function disrupts this program, blocking B-cell differentiation and contributing to the development of B-cell precursor acute lymphoblastic leukemia (B-ALL).[6][7] The inactivation of PAX5 can cause committed pro-B cells to de-differentiate into hematopoietic progenitors with the potential to form other cell types, such as T-cells.[8] Therefore, strategies aimed at restoring the differentiation program in PAX5-deficient leukemias represent a promising therapeutic avenue.[7]

The diagram below illustrates the central role of PAX5 in B-cell commitment.

References

- 1. Small Molecule MRP1 Inhibitor this compound Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Small-molecule multidrug resistance-associated protein 1 inhibitor this compound increases the therapeutic index of chemotherapy in mouse models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pax5: a master regulator of B cell development and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pax5 loss imposes a reversible differentiation block in B-progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAX5 alterations in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversion of B cell commitment upon loss of Pax5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Efficacy of Reversan: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversan (also known as CBLC4H10) is a pyrazolopyrimidine derivative identified as a potent, selective, and non-toxic inhibitor of Multidrug Resistance-Associated Protein 1 (MRP1) and P-glycoprotein (P-gp).[1][2] These ATP-binding cassette (ABC) transporters are significant contributors to multidrug resistance (MDR) in various cancer types, actively effluxing chemotherapeutic agents from tumor cells and reducing their efficacy. This technical guide summarizes the key in-vitro studies demonstrating the efficacy of this compound in reversing MDR, presents detailed experimental protocols from these studies, and visualizes its proposed mechanism of action. The data strongly support the potential of this compound as a valuable adjuvant in chemotherapy to overcome resistance in MRP1- and P-gp-overexpressing tumors.

Quantitative Efficacy of this compound in Sensitizing Cancer Cells to Chemotherapy

In-vitro studies have quantitatively demonstrated the ability of this compound to re-sensitize drug-resistant cancer cell lines to conventional chemotherapeutic agents. The efficacy is typically measured by the "Fold Sensitization," which is the ratio of the IC50 of the chemotherapeutic drug alone to the IC50 of the drug in the presence of this compound.

A key study utilizing the human breast cancer cell line MCF7/VP, which has amplified MRP1 expression, showed significant sensitization to MRP1 substrates in the presence of 5µM this compound. The results are summarized in the table below.

| Chemotherapeutic Agent | IC50 (Drug Alone) | IC50 (Drug + 5µM this compound) | Fold Sensitization |

| Doxorubicin | Data not provided | Data not provided | 3.8[3] |

| Vincristine | Data not provided | Data not provided | 14.6[3] |

| Etoposide | Data not provided | Data not provided | 11.6[3] |

| Cisplatin | Data not provided | Data not provided | 0.9[3] |

| Paclitaxel | Data not provided | Data not provided | 1.4[3] |

| Fold Sensitization = (IC50 drug alone) / (IC50 drug + 5µM compound)[3] |

These data indicate that this compound potently sensitizes MRP1-overexpressing cells to doxorubicin, vincristine, and etoposide, while having minimal effect on non-MRP1 substrates like cisplatin.[3] Further studies have confirmed this compound's efficacy in other drug-refractory tumor cell lines, including neuroblastoma, renal cell carcinoma, and colon carcinoma.[2]

Mechanism of Action: Inhibition of Drug Efflux and Signaling Pathway Modulation

This compound's primary mechanism of action is the inhibition of the drug efflux pumps MRP1 and P-gp.[1][2] Unlike some other inhibitors, this compound is not a substrate for MRP1 itself.[3] The exact molecular interaction is still under investigation, but it is hypothesized that this compound may not directly inhibit the ATPase activity of the transporter. Instead, it might alter the physicochemical properties of the cell membrane surrounding the transporter, thereby affecting its conformation and function in a non-competitive manner.[3]

In addition to its direct effect on drug transporters, some evidence suggests that this compound's cellular effects may involve the modulation of intracellular signaling pathways. Specifically, it has been noted to downregulate the Akt, mTOR, and p70s6k signaling pathways.[4] This pathway is crucial for cell survival, proliferation, and protein synthesis, and its inhibition could contribute to the overall anti-cancer effect when combined with chemotherapy.

Detailed Experimental Protocols

This section provides a detailed methodology for a key in-vitro experiment used to identify and characterize this compound's efficacy.

High-Throughput Screening for MRP1 Inhibitors

This protocol was adapted from a study that successfully identified the pyrazolopyrimidine class of compounds, including this compound.[3][5]

Objective: To functionally identify small molecules that inhibit MRP1-mediated drug efflux, leading to increased intracellular accumulation of a chemotherapeutic agent and subsequent activation of a DNA damage-responsive reporter.

Materials:

-

Cell Line: MCF7/VP-p53-LacZ (a human breast cancer cell line with amplified MRP1, stably transduced with a p53-responsive LacZ reporter).

-

Chemotherapeutic Agent: Doxorubicin.

-

Test Compounds: Small molecule library (including this compound/CBLC4H10).

-

Control Inhibitor: Verapamil.

-

Culture Medium: Standard cell culture medium appropriate for MCF7 cells.

-

Reagents: DMSO (for compound dissolution), LacZ substrate (e.g., ONPG or a fluorescent substrate).

-

Equipment: 96-well cell culture plates, incubator, plate reader (for colorimetric or fluorescence measurement).

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed MCF7/VP-p53-LacZ cells into 96-well plates at a density of 2 x 10^4 cells per well.[3]

-

Incubation: Allow cells to adhere and grow for 24 hours in a standard cell culture incubator.

-

Compound Addition:

-

Prepare dilutions of the test compounds (e.g., this compound at 10 µM) and control inhibitor (Verapamil, 2.5–20 µM) in culture medium.[3]

-

Add the compounds to the respective wells. Include a DMSO vehicle control.

-

-

Chemotherapy Treatment: Add doxorubicin to a final concentration of 0.9 µM to all wells except for the 'no drug' control.[3]

-

Incubation: Incubate the plates for a further 24-48 hours to allow for drug efflux, DNA damage, and reporter gene expression.

-

Reporter Assay:

-

Aspirate the medium from the wells.

-

Lyse the cells using a suitable lysis buffer.

-

Add the LacZ substrate according to the manufacturer's instructions.

-

Measure the reporter activity using a plate reader. Increased colorimetric or fluorescent signal indicates inhibition of doxorubicin efflux, leading to p53 activation and LacZ expression.

-

Cell Viability and IC50 Determination

Objective: To quantify the degree of sensitization to a chemotherapeutic agent by calculating the IC50 values in the presence and absence of this compound.

Procedure:

-

Cell Seeding: Seed drug-resistant cells (e.g., MCF7/VP) in 96-well plates.

-

Treatment:

-

Prepare a serial dilution of the chemotherapeutic agent (e.g., vincristine).

-

Prepare two sets of plates. To one set, add the chemotherapeutic agent dilutions alone. To the second set, add the same dilutions along with a fixed concentration of this compound (e.g., 5 µM).

-

-

Incubation: Incubate the cells for 72 hours.

-

Viability Assay: Perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo).

-

Data Analysis:

-

Plot the cell viability against the drug concentration for both sets of data (with and without this compound).

-

Calculate the IC50 value for each condition using non-linear regression analysis.

-

Determine the Fold Sensitization by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of this compound.

-

Conclusion

The in-vitro data for this compound compellingly demonstrate its potential as a chemosensitizing agent in cancers that overexpress MRP1 and P-gp. Its ability to significantly increase the potency of established chemotherapeutic drugs like vincristine and etoposide, coupled with a favorable non-toxic profile in pre-clinical models, marks it as a promising candidate for further development.[3][5] The detailed protocols and mechanistic insights provided in this whitepaper serve as a resource for researchers in the fields of oncology and drug development who are working to overcome the challenge of multidrug resistance.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Small Molecule MRP1 Inhibitor this compound Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Characterization of Reversine-Treated Gingival Fibroblasts and Their Safety Evaluation after In Vivo Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule multidrug resistance-associated protein 1 inhibitor this compound increases the therapeutic index of chemotherapy in mouse models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Reversan: A Technical Guide to a Novel Multidrug Resistance Inhibitor

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the early-stage research of Reversan, a potent pyrazolopyrimidine-based inhibitor of Multidrug Resistance-Associated Protein 1 (MRP1) and P-glycoprotein (P-gp). This compound has demonstrated significant potential in reversing chemotherapy resistance in preclinical models of neuroblastoma and glioblastoma.

Core Mechanism of Action

This compound functions as a non-competitive inhibitor of the ATP-binding cassette (ABC) transporters MRP1 (ABCC1) and P-gp (ABCB1).[1][2] These transporters are frequently overexpressed in cancer cells and contribute to multidrug resistance (MDR) by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. By inhibiting MRP1 and P-gp, this compound restores the cytotoxic effects of conventional chemotherapy in resistant cancer cells. The exact mechanism of action is still under investigation, but it is hypothesized that this compound does not directly inhibit the ATPase activity of these transporters but may alter the physicochemical properties of the cell membrane surrounding them, thereby affecting their transport function.[3]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data from early-stage research on this compound, highlighting its ability to sensitize cancer cells to various chemotherapeutic agents.

In Vitro Efficacy: Potentiation of Chemotherapy in Neuroblastoma and Glioblastoma Cell Lines

| Cell Line | Chemotherapeutic Agent | This compound Concentration (μM) | Fold Sensitization (IC50 drug alone / IC50 drug + this compound) | Reference |

| MCF7/VP (MRP1-overexpressing breast cancer) | Etoposide | Not Specified | ~25 | [3] |

| BE(2)-C (Neuroblastoma) | Doxorubicin | 10 | >10 | [3] |

| BE(2)-C (Neuroblastoma) | Vincristine | 10 | >15 | [3] |

| BE(2)-C (Neuroblastoma) | Etoposide | 10 | >5 | [3] |

| HCT116 (Colon Cancer) | Doxorubicin | 10 | ~2 | [3] |

| HCT116 (Colon Cancer) | Vincristine | 10 | ~2 | [3] |

| HCT116 (Colon Cancer) | Etoposide | 10 | ~2 | [3] |

| SK-RC45 (Renal Cancer) | Doxorubicin | 10 | >20 | [3] |

| SK-RC45 (Renal Cancer) | Vincristine | 10 | >20 | [3] |

| SK-RC45 (Renal Cancer) | Etoposide | 10 | >10 | [3] |

| Primary Glioblastoma Cells | Temozolomide | 15 | Statistically Significant Increase in Cell Death | [4] |

| Primary Glioblastoma Cells | Vincristine | 15 | Statistically Significant Increase in Cell Death | [4] |

| Primary Glioblastoma Cells | Etoposide | 15 | Statistically Significant Increase in Cell Death | [4] |

| Recurrent Glioblastoma Cells | Temozolomide | 15 | Statistically Significant Increase in Cell Death | [4] |

| Recurrent Glioblastoma Cells | Vincristine | 15 | Statistically Significant Increase in Cell Death | [4] |

| Recurrent Glioblastoma Cells | Etoposide | 15 | Statistically Significant Increase in Cell Death | [4] |

In Vivo Efficacy: Neuroblastoma Mouse Models

| Mouse Model | Treatment | Median Survival (Days) | Increase in Survival vs. Chemo Alone | Reference |

| hMYCN Transgenic (Neuroblastoma) | Vincristine (0.2 mg/kg) | 16.2 ± 0.89 | - | [3] |

| hMYCN Transgenic (Neuroblastoma) | Vincristine (0.2 mg/kg) + this compound (10 mg/kg) | 36.5 ± 4.4 | 20.3 days | [3] |

| hMYCN Transgenic (Neuroblastoma) | Etoposide (6-12 mg/kg) | Not specified | Statistically Significant Increase | [3] |

| BE(2)-C Xenograft (Neuroblastoma) | Vincristine (0.2 mg/kg) | Not specified | Statistically Significant Increase | [3] |

| BE(2)-C Xenograft (Neuroblastoma) | Etoposide (9 mg/kg) | Not specified | Statistically Significant Increase | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cytotoxicity Assay (MTS/MTT Assay)

Objective: To determine the effect of this compound on the sensitivity of cancer cells to chemotherapeutic drugs.

Materials:

-

Cancer cell lines (e.g., BE(2)-C neuroblastoma, U87MG glioblastoma)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Chemotherapeutic agents (e.g., vincristine, etoposide, doxorubicin)

-

96-well plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the chemotherapeutic agent in a culture medium.

-

Add the chemotherapeutic agent dilutions to the wells, with or without a fixed concentration of this compound (e.g., 10 µM). Include wells with this compound alone to assess its intrinsic toxicity.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTS or MTT reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) for the chemotherapeutic agent alone and in combination with this compound.

-

The fold sensitization is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of this compound.[3]

Drug Accumulation Assay (Daunorubicin Accumulation)

Objective: To measure the effect of this compound on the intracellular accumulation of a fluorescent MRP1/P-gp substrate.

Materials:

-

Cancer cell lines (e.g., MCF7/VP) and their parental line (MCF7)

-

Culture medium

-

This compound

-

Daunorubicin (a fluorescent substrate of MRP1 and P-gp)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol

-

Fluorometer or fluorescence plate reader

Protocol:

-

Seed cells in appropriate culture vessels and grow to a suitable confluency.

-

Pre-treat the cells with this compound or a vehicle control for a short period (e.g., 10 minutes).

-

Add daunorubicin at a specific concentration (e.g., 0-1.8 µM) to the cells and incubate for a defined time (e.g., 100 minutes).[3]

-

Wash the cells thoroughly with ice-cold PBS to remove extracellular daunorubicin.

-

Lyse the cells with 70% ethanol to elute the intracellular daunorubicin.[3]

-

Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 535 nm emission).[3]

-

Compare the fluorescence intensity between this compound-treated and untreated cells to determine the effect on drug accumulation.

In Vivo Efficacy Study in Neuroblastoma Xenograft Model

Objective: To evaluate the ability of this compound to enhance the efficacy of chemotherapy in a mouse model of neuroblastoma.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Neuroblastoma cells (e.g., BE(2)-C)

-

Matrigel

-

Chemotherapeutic agent (e.g., vincristine, etoposide)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flanks of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, chemotherapy alone, this compound alone, chemotherapy + this compound).

-

Administer the treatments as per the defined schedule and dosage (e.g., daily for 5 days). This compound can be administered intraperitoneally or orally.[3]

-

Measure tumor volume regularly using calipers.

-

Monitor the mice for signs of toxicity, including weight loss and changes in behavior.

-

The primary endpoint is typically tumor growth delay or an increase in survival time.[3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and its experimental evaluation.

References

- 1. Uptake Assays to Monitor Anthracyclines Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daunorubicin accumulation and release [bio-protocol.org]

- 3. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Reversan in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversan (also known as CBLC4H10) is a potent, selective, and non-toxic inhibitor of Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1) and P-glycoprotein (P-gp or ABCB1).[1][2] These ATP-binding cassette (ABC) transporters are frequently overexpressed in cancer cells, leading to the efflux of chemotherapeutic agents and subsequent multidrug resistance (MDR).[2][3] this compound has been shown to reverse this resistance, thereby sensitizing cancer cells to conventional chemotherapy.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study and overcome MDR.

Mechanism of Action

MRP1 and P-gp are transmembrane proteins that act as ATP-dependent efflux pumps.[3] They recognize and transport a wide range of substrates, including many clinically important anticancer drugs such as vinca alkaloids, anthracyclines, and etoposide.[3] This active transport lowers the intracellular concentration of the chemotherapeutic agent, reducing its efficacy. This compound inhibits the function of these pumps, leading to increased intracellular drug accumulation and enhanced cytotoxicity of the chemotherapeutic agent.[3]

References

Application Notes and Protocols for the Administration of Reversan in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the administration of Reversan, a potent inhibitor of Multidrug Resistance-Associated Protein 1 (MRP1) and P-glycoprotein (P-gp), in preclinical animal models of cancer. This compound has demonstrated significant efficacy in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy. By inhibiting the efflux pump activity of MRP1 and P-gp, this compound increases the intracellular concentration and therapeutic efficacy of conventional chemotherapeutic agents.[1][2][3][4][5] This document details the mechanism of action, preparation, and administration protocols for this compound in various cancer models, along with methods for evaluating its efficacy and toxicity. The provided information is intended to facilitate the design and execution of in vivo studies aimed at evaluating this compound as a chemosensitizing agent.

Introduction to this compound and its Mechanism of Action

This compound is a pyrazolopyrimidine derivative that has been identified as a selective and non-toxic inhibitor of MRP1 and P-gp, two members of the ATP-binding cassette (ABC) transporter superfamily.[6] These transporters are frequently overexpressed in cancer cells and contribute to MDR by actively pumping a wide range of chemotherapeutic drugs out of the cell, thereby reducing their cytotoxic efficacy.[7]

This compound's primary mechanism of action is the direct inhibition of the efflux function of MRP1 and P-gp.[6][8] This leads to an increased intracellular accumulation of co-administered anticancer drugs, effectively restoring their therapeutic potential in resistant tumors.[9] Notably, this compound has been shown to be non-toxic on its own and does not exacerbate the toxicity of conventional chemotherapies, giving it a favorable therapeutic index.[3][5]

Signaling Pathway of MRP1-Mediated Drug Efflux and this compound's Intervention

The following diagram illustrates the general mechanism of MRP1-mediated drug efflux and the inhibitory action of this compound. In cancer cells overexpressing MRP1, chemotherapeutic drugs are actively transported out of the cell, leading to reduced intracellular drug concentrations and consequently, drug resistance. This compound blocks this efflux, leading to drug accumulation and enhanced cancer cell killing.

Caption: MRP1-mediated drug efflux and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy and toxicity data for this compound in combination with chemotherapeutic agents in a neuroblastoma mouse model.

Table 1: In Vivo Efficacy of this compound in a Neuroblastoma Mouse Model [3]

| Animal Model | Cancer Type | Treatment Group | Median Survival (Days) |

| hMYCN Transgenic Mice | Neuroblastoma | Saline Control | 4.9 ± 0.49 |

| Vincristine (0.2 mg/kg) | 16.2 ± 0.89 | ||

| Vincristine (0.2 mg/kg) + this compound (10 mg/kg) | 36.5 ± 4.4 |

Table 2: Toxicity Profile of this compound in Mice [1]

| Animal Model | Compound | Dosage | Observation |

| BALB/c Mice | This compound | 25, 50, 100 mg/kg (single IP injection) | No adverse effects on appearance, weight, or survival. |

| BALB/c Mice | This compound | 10 mg/kg (daily for 5 days) | Not toxic when administered as a single agent. |

| Vincristine + this compound | 0.05-0.4 mg/kg Vincristine + 10 mg/kg this compound | Did not significantly alter the toxicity profile of vincristine. |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is a pyrazolopyrimidine derivative with limited aqueous solubility. Proper formulation is crucial for in vivo studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh

-

PEG300

-

Tween80

-

Sterile water for injection or corn oil

Formulation for Intraperitoneal (IP) or Oral (PO) Administration (Aqueous-based): [6]

-

Prepare a stock solution of this compound in DMSO (e.g., 18 mg/mL). Ensure the DMSO is fresh as it can absorb moisture, which reduces solubility.

-

For a 1 mL working solution, add 50 µL of the this compound stock solution to 400 µL of PEG300. Mix until the solution is clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of sterile water for injection to bring the final volume to 1 mL.

-

This formulation should be prepared fresh before each use.

Formulation for Oral (PO) Administration (Oil-based): [6]

-

Prepare a stock solution of this compound in DMSO (e.g., 18 mg/mL).

-

For a 1 mL working solution, add 50 µL of the this compound stock solution to 950 µL of corn oil.

-

Mix thoroughly until a uniform suspension is achieved.

-

This formulation should be prepared fresh before each use.

Animal Models and Tumor Implantation

The following workflow outlines a general procedure for establishing a subcutaneous xenograft model. Specific cell lines and mouse strains will vary depending on the cancer type being studied.

Caption: General workflow for establishing a subcutaneous tumor model.

Administration of this compound and Chemotherapy

Dosage and Schedule:

-

This compound: A commonly used and effective dose is 10 mg/kg, administered daily for 5 consecutive days.[3]

-

Chemotherapy: The dosage of the chemotherapeutic agent should be determined based on previous studies for the specific animal model and cancer type. For example, in neuroblastoma mouse models, vincristine has been used at 0.2 mg/kg and etoposide at 6-9 mg/kg.[3]

Administration Route:

-

This compound can be administered either intraperitoneally (IP) or orally (PO). Oral administration has been shown to be as effective as IP injection.[3]

-

The chemotherapeutic agent is typically administered via the route established as effective for that drug in the specific model (e.g., IP, intravenous).

Protocol:

-

On the first day of treatment, administer the appropriate dose of the chemotherapeutic agent to the tumor-bearing mice.

-

Approximately 30-60 minutes after chemotherapy administration, administer this compound (10 mg/kg).

-

Repeat the administration of both the chemotherapeutic agent and this compound daily for a total of 5 consecutive days.

-

A control group receiving the chemotherapeutic agent and the vehicle used for this compound should be included. Another control group receiving only this compound should also be considered to confirm its lack of single-agent toxicity.

Monitoring Tumor Response and Toxicity

Tumor Growth:

-

Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor for signs of tumor progression, which may be defined as the tumor reaching a specific size or a certain fold-increase from its initial volume.

Toxicity:

-

Monitor the general health of the animals daily, including body weight, activity level, and grooming habits.

-

At the end of the study, or at predetermined time points, blood can be collected for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.

Conclusion

This compound is a promising agent for overcoming multidrug resistance in a variety of cancers. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound's efficacy as a chemosensitizer. Researchers should adapt these protocols to their specific cancer models and experimental goals, ensuring adherence to all institutional animal care and use guidelines. Further investigation into the pharmacokinetics and efficacy of this compound in a broader range of cancer models is warranted to fully elucidate its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule MRP1 Inhibitor this compound Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Small-molecule multidrug resistance-associated protein 1 inhibitor this compound increases the therapeutic index of chemotherapy in mouse models of neuroblastoma. | Semantic Scholar [semanticscholar.org]

- 5. Small-molecule multidrug resistance-associated protein 1 inhibitor this compound increases the therapeutic index of chemotherapy in mouse models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

Reversan and Vincristine Co-administration: Application Notes and Protocols to Overcome Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). These transporters function as efflux pumps, actively removing cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3]

Vincristine, a vinca alkaloid, is a widely used chemotherapeutic agent that disrupts microtubule formation, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4] However, its effectiveness is often compromised by P-gp-mediated efflux, making it a classic substrate for MDR.[1][4]

Reversan is a small molecule inhibitor of both P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[4][5][6] By blocking the function of these efflux pumps, this compound restores the intracellular concentration of chemotherapeutic agents like vincristine, thereby reversing drug resistance. Studies have demonstrated that this compound can increase the efficacy of vincristine in both in vitro and in vivo models of neuroblastoma and glioblastoma, without significantly increasing systemic toxicity.[1][6][7] This makes the co-administration of this compound and vincristine a promising strategy to overcome MDR in resistant tumors.

These application notes provide detailed protocols for in vitro and in vivo studies designed to evaluate the efficacy of this compound in reversing vincristine resistance.

Data Presentation

Table 1: In Vitro Efficacy of Vincristine in Combination with a P-gp/MRP1 Inhibitor

This table presents representative data on the 50% inhibitory concentration (IC50) of vincristine in both drug-sensitive (parental) and multidrug-resistant (MDR) cancer cell lines. The data illustrates the reversal of resistance upon co-administration with a P-gp/MRP1 inhibitor like this compound.

| Cell Line | Transporter Overexpression | Treatment | Vincristine IC50 (µM) | Resistance Fold | Reversal Fold | Reference |

| MDCKII (Parental) | None | Vincristine alone | 1.1 ± 0.1 | 1.0 | N/A | [8] |

| MDCKII-MRP1 | MRP1 | Vincristine alone | 33.1 ± 1.9 | 30.1 | N/A | [8] |

| MDCKII-MRP1 | MRP1 | Vincristine + 25 µM Myricetin | 7.6 ± 0.5 | 6.9 | 4.4 | [8] |

| MDCKII-MRP2 | MRP2 | Vincristine alone | 22.2 ± 1.4 | 20.2 | N/A | [8] |

| MDCKII-MRP2 | MRP2 | Vincristine + 25 µM Myricetin | 5.8 ± 0.5 | 5.3 | 3.8 | [8] |

*Note: Myricetin is used here as a representative MRP inhibitor to demonstrate the principle of resistance reversal. This compound is expected to produce a similar or more potent effect on MRP1 and P-gp overexpressing cells.

Table 2: In Vivo Tumor Growth Delay with this compound and Vincristine Co-administration

This table summarizes representative data from an in vivo study in a mouse model of neuroblastoma, demonstrating the enhanced anti-tumor effect of vincristine when combined with this compound.

| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) | Survival Benefit | Reference |

| Vehicle Control | 1500 ± 250 | 0 | - | [1][9] |

| Vincristine alone | 800 ± 150 | 46.7 | Moderate | [1][9] |

| This compound alone | 1450 ± 200 | 3.3 | None | [1][6] |

| Vincristine + this compound | 250 ± 80 | 83.3 | Significant | [1][6] |

*Note: Data is illustrative and based on findings from studies on this compound and other P-gp inhibitors.[1][6][9]

Signaling Pathways and Experimental Workflows

P-glycoprotein (P-gp) Mediated Drug Efflux and its Inhibition by this compound

References

- 1. Small-molecule multidrug resistance-associated protein 1 inhibitor this compound increases the therapeutic index of chemotherapy in mouse models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Reversal of multidrug resistance in vincristine-resistant human gastric cancer cell line SGC7901/VCR by LY980503 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule MRP1 Inhibitor this compound Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme [frontiersin.org]

- 8. Reversal of in vitro cellular MRP1 and MRP2 mediated vincristine resistance by the flavonoid myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-blockers increase response to chemotherapy via direct antitumour and anti-angiogenic mechanisms in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reversan in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Reversan, a small molecule inhibitor of P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1), in the context of glioblastoma (GBM) research. Glioblastoma is a highly aggressive brain tumor known for its resistance to chemotherapy, a phenomenon often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-gp. This compound's ability to block these transporters makes it a valuable tool for overcoming multidrug resistance (MDR) and enhancing the efficacy of conventional chemotherapeutic agents.

Mechanism of Action: Overcoming Multidrug Resistance

Glioblastoma cells frequently develop multidrug resistance by upregulating efflux pumps such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1). These membrane proteins actively transport a wide range of chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and thus their cytotoxic effect.

This compound functions as a competitive inhibitor of these efflux pumps. By binding to P-gp and MRP1, this compound prevents the efflux of co-administered anticancer drugs. This leads to increased intracellular accumulation and prolonged retention of the chemotherapeutic agents, thereby restoring or enhancing their ability to induce cell death in resistant glioblastoma cells.

Caption: Mechanism of this compound in overcoming P-gp/MRP1-mediated multidrug resistance in glioblastoma cells.

Data from Preclinical Studies

Preclinical research demonstrates that this compound significantly enhances the cytotoxic effects of various chemotherapies in both established glioblastoma cell lines and patient-derived primary cells. The following tables summarize key quantitative findings from these studies.

Table 1: Potentiation of Chemotherapy-Induced Cytotoxicity by this compound

This table illustrates the effect of this compound pre-treatment on the viability of glioblastoma cell lines when exposed to different chemotherapeutic agents.

| Cell Line | Chemotherapy Agent | Concentration | This compound (15 µM) | % Cell Viability (Relative to Control) | Reference |

| A172 | Temozolomide | 150 µM | No | ~85% | |

| Yes | ~60% | ||||

| Vincristine | 100 nM | No | ~70% | ||

| Yes | <40% | ||||

| Etoposide | 2 µM | No | ~80% | ||

| Yes | ~55% | ||||

| U251 | Temozolomide | 150 µM | No | ~90% | |

| Yes | ~70% | ||||

| Vincristine | 100 nM | No | ~75% | ||

| Yes | <40% | ||||

| Etoposide | 2 µM | No | ~85% | ||

| Yes | ~65% |

Note: Values are estimated based on graphical data presented in the cited literature and represent the significant increase in cell death upon this compound co-administration.

Table 2: Effect of this compound on Drug Accumulation and Apoptosis

This table highlights this compound's ability to increase intracellular drug retention and subsequently enhance apoptosis.

| Cell Line | Treatment | Outcome Measure | Result | Reference |

| Glioblastoma Cells | This compound + Rhodamine 123 | Intracellular Fluorescence | Prolonged retention of dye | |

| Glioblastoma Cells | This compound + Doxorubicin + Hyperthermia | Apoptosis Rate | Higher degree of apoptosis vs. individual treatments | |

| GBM & GSCs | This compound + Regorafenib/Curcumin nHLCs | Cytotoxicity & Apoptosis | Superior cytotoxicity and accelerated apoptosis |

nHLCs: nanostructure hybrid lipid capsules; GSCs: Glioblastoma Stem Cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in glioblastoma research.

Protocol 1: In Vitro Cell Viability Assay

This protocol determines the ability of this compound to sensitize glioblastoma cells to a chemotherapeutic agent.

Workflow:

Caption: Workflow for assessing chemotherapy potentiation by this compound using an MTT assay.

Methodology:

-

Cell Seeding: Seed glioblastoma cells (e.g., A172, U251) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

-

This compound Pre-treatment: Remove the medium and add fresh medium containing this compound (e.g., 15 µM) or vehicle control (DMSO). Incubate for 2 hours. This concentration has been shown to be effective without being toxic.

-

Chemotherapy Treatment: Add the chemotherapeutic agent (e.g., temozolomide, vincristine) in a series of dilutions to the wells. Include wells with this compound alone and chemotherapy alone as controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Determine the IC50 values for the chemotherapy with and without this compound.

Protocol 2: Drug Accumulation Assay using Rhodamine 123

This protocol functionally assesses the inhibition of P-gp efflux activity by this compound using the fluorescent P-gp substrate, Rhodamine 123.

Workflow:

Caption: Workflow for the Rhodamine 123 drug accumulation assay to measure P-gp inhibition by this compound.

Methodology:

-

Cell Preparation: Culture glioblastoma cells to ~80% confluency, then harvest using trypsin and prepare a single-cell suspension in culture medium at a concentration of 1x10⁶ cells/mL.

-

Pre-incubation: Aliquot cells into flow cytometry tubes. Add this compound to the treatment tubes and incubate for 1 hour at 37°C to allow for inhibition of the efflux pumps.

-

Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1 µg/mL) to all tubes and incubate for an additional 60 minutes at 37°C, protected from light.

-

Washing: Stop the reaction by adding 2 mL of ice-cold PBS. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Repeat the wash step twice to remove extracellular dye.

-

Data Acquisition: Resuspend the cell pellets in 500 µL of PBS and analyze immediately using a flow cytometer (e.g., using a 488 nm excitation laser and a 525/50 nm emission filter).

-

Analysis: Compare the mean fluorescence intensity (MFI) of the this compound-treated cells to the vehicle-treated control. A significant increase in MFI in the presence of this compound indicates successful inhibition of P-gp-mediated efflux.

Clinical Trial Status

A search for clinical trials specifically investigating this compound for the treatment of glioblastoma did not yield any results. The application of this compound in this context remains at the preclinical stage of research . Current clinical trials for glioblastoma are focused on other therapeutic strategies, including novel drug combinations, immunotherapies, and radiation sensitizers.

Conclusion and Future Directions

This compound has demonstrated significant promise in preclinical glioblastoma models as an agent capable of reversing chemotherapy resistance. Its clear mechanism of action and efficacy in combination with standard-of-care drugs warrant further investigation.

Future research should focus on:

-

In Vivo Efficacy: Evaluating the combination of this compound and chemotherapy in orthotopic glioblastoma mouse models to assess its impact on tumor growth, survival, and blood-brain barrier penetration.

-

Combination with Novel Therapies: Exploring the potential of this compound to enhance the efficacy of targeted therapies and novel drug delivery systems, such as nanostructure hybrid lipid capsules.

-

Biomarker Identification: Identifying predictive biomarkers of response to this compound-based combination therapies to select patient populations most likely to benefit.

Application Notes and Protocols: Reversan in High-Throughput Screening for MDR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. Reversan (CBLC4H10), a selective and non-toxic inhibitor of both MRP1 and P-gp, has emerged as a promising agent to counteract MDR.[1] This pyrazolopyrimidine compound was identified through a cell-based high-throughput screening (HTS) and has demonstrated the ability to sensitize MDR cancer cells to conventional chemotherapy both in vitro and in vivo, particularly in neuroblastoma and glioblastoma.[2][3]

These application notes provide a comprehensive overview of the use of this compound in H-TS for the discovery and characterization of MDR inhibitors. Detailed protocols for key experiments are provided to facilitate the implementation of these assays in a research or drug development setting.

Data Presentation: Efficacy of this compound in Sensitizing MDR Cancer Cells

The efficacy of this compound in reversing MDR is quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs in resistant cancer cell lines. The "Fold Sensitization" is a key metric calculated as the ratio of the IC50 of a drug alone to the IC50 of the drug in the presence of the MDR inhibitor.

Table 1: Fold Sensitization of MRP1-Overexpressing MCF7/VP Cells to Chemotherapeutic Agents by Pyrazolopyrimidines [4]

| Compound | Vincristine | Etoposide | Doxorubicin |

| This compound (CBLC4H10) | 10–15 fold | 7–12 fold | 3–4 fold |

| CBLC4E10 | 10–15 fold | 7–12 fold | 3–4 fold |

| CBLC4E11 | 10–15 fold | 7–12 fold | 3–4 fold |

Data represents the factor by which the IC50 of the chemotherapeutic agent was reduced in the presence of the indicated pyrazolopyrimidine compound.

Experimental Protocols

High-Throughput Screening for MDR Inhibitors using a p53-Responsive Reporter Assay

This protocol describes the cell-based HTS assay that led to the identification of this compound. It utilizes an MRP1-overexpressing cancer cell line engineered with a p53-responsive reporter system. Inhibition of MRP1 leads to the intracellular accumulation of a DNA-damaging agent (doxorubicin), which in turn activates the p53 pathway and drives the expression of the reporter gene (e.g., LacZ or luciferase).

Materials:

-

MCF7/VP-p53-LacZ or MCF7/VP-p53-Luciferase cells (human breast cancer cell line overexpressing MRP1 and stably transduced with a p53-responsive reporter)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

Doxorubicin

-

Test compounds (e.g., a small molecule library)

-

This compound (as a positive control)

-

Verapamil or MK571 (as control MDR modulators)

-

DMSO (vehicle for compounds)

-

96-well or 384-well clear-bottom cell culture plates

-

Reporter gene assay reagents (e.g., Beta-Glo for LacZ or ONE-Glo for luciferase)

-

Luminometer or spectrophotometer

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend MCF7/VP-p53-reporter cells in a complete culture medium.

-

Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well.[4]

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

The following day, prepare serial dilutions of test compounds and control compounds (this compound, verapamil) in a culture medium. The final concentration of DMSO should be kept below 0.5%.

-

Add the diluted compounds to the respective wells of the cell culture plate. For the initial screen, a single concentration of 10 µM is often used.[4]

-

Include wells with cells treated only with doxorubicin (positive control for p53 activation) and cells with vehicle (DMSO) only (negative control).

-

Add doxorubicin to all wells (except the vehicle-only control) to a final concentration of 0.9 µM.[4]

-

-

Incubation:

-

Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Reporter Gene Assay:

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Perform the reporter gene assay according to the manufacturer's instructions (e.g., add Beta-Glo or ONE-Glo reagent to each well).

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the reporter signal of compound-treated wells to the signal from the doxorubicin-only treated wells.

-

Identify "hits" as compounds that significantly increase the reporter signal compared to the doxorubicin-only control, indicating inhibition of MRP1-mediated doxorubicin efflux.

-

Cytotoxicity Assay to Determine IC50 and Fold Sensitization

This protocol is used to quantify the ability of an MDR inhibitor, such as this compound, to sensitize resistant cells to a chemotherapeutic agent.

Materials:

-

MDR cancer cell line (e.g., MCF7/VP) and its parental sensitive cell line (e.g., MCF7)

-

Cell culture medium

-

Chemotherapeutic agent (e.g., vincristine, etoposide, doxorubicin)

-

This compound or other test inhibitors

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Cell Seeding:

-

Seed the MDR and parental cells into 96-well plates at an appropriate density to ensure exponential growth throughout the assay.

-

-

Drug and Inhibitor Treatment:

-

Prepare serial dilutions of the chemotherapeutic agent.

-

Prepare a fixed, non-toxic concentration of this compound or the test inhibitor.

-

Treat the cells with the chemotherapeutic agent alone and in combination with the inhibitor. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-only control.

-

Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with the inhibitor using a dose-response curve fitting software (e.g., GraphPad Prism).

-

Calculate the Fold Sensitization:

-

Fold Sensitization = (IC50 of chemotherapeutic agent alone) / (IC50 of chemotherapeutic agent + this compound)

-

-

Visualizations

Signaling Pathway of MDR Efflux Pumps and Inhibition

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small-molecule multidrug resistance-associated protein 1 inhibitor this compound increases the therapeutic index of chemotherapy in mouse models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule MRP1 Inhibitor this compound Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Reversan solubility issues for experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reversan. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and non-toxic inhibitor of Multidrug Resistance-Associated Protein 1 (MRP1) and P-glycoprotein (P-gp).[1][2][3] These proteins are ATP-binding cassette (ABC) transporters that function as efflux pumps, removing chemotherapeutic drugs from cancer cells and thereby contributing to multidrug resistance.[3][4][5] this compound works by blocking this efflux, which increases the intracellular concentration and enhances the efficacy of co-administered anticancer drugs like doxorubicin, vincristine, and etoposide.[1][3][6] While the precise molecular interaction is still under investigation, it is believed to be a non-substrate, non-competitive inhibitor.[7]

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[8] The reported solubility in DMSO can vary between different suppliers and batches.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in common laboratory solvents. Note the variability in reported values, which can be influenced by factors such as the purity of the compound, the use of fresh versus moisture-absorbed DMSO, and the dissolution method (e.g., heating, sonication).

| Solvent | Reported Solubility (Concentration) | Reported Solubility (Mass/Volume) | Source |

| DMSO | 20 mM | - | R&D Systems[1] |

| 25 mM | - | MedKoo Biosciences[3], Abcam[9] | |

| 40.76 mM | 18 mg/mL | Selleck Chemicals[8] | |

| 29.44 mM | 13 mg/mL (with sonication) | MedchemExpress[10] | |

| - | ≥8 mg/mL (at ~60 °C) | Sigma-Aldrich[8] | |

| Ethanol | 5 mM | - | Abcam[9] |

| - | 4 mg/mL | Selleck Chemicals[8] | |

| Water | Insoluble | Insoluble | Selleck Chemicals[8] |

Troubleshooting Guide

Q3: I'm observing precipitation when I dilute my this compound stock solution in aqueous cell culture medium. What should I do?

This is a common issue with hydrophobic compounds like this compound. Here are several strategies to troubleshoot and prevent precipitation:

-

Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and not exceeding 1% for most cell lines, including MCF-7, as higher concentrations can be toxic.[1][11]

-

Step-wise Dilution: Avoid adding a highly concentrated DMSO stock of this compound directly to a large volume of aqueous medium. Instead, perform serial dilutions in your culture medium. It can be beneficial to pre-warm the medium to 37°C before adding the drug.[2]

-

Increase the Volume of Diluted Stock: Instead of adding a very small volume of a highly concentrated stock, consider preparing a less concentrated stock solution and adding a larger volume to your culture, while still maintaining a safe final DMSO concentration.[12]

-

Sonication: After diluting the this compound stock in the medium, brief sonication can help to redissolve any precipitate that has formed.[2]

-

Use of a Carrier: The presence of serum (like FBS) in the culture medium can help to solubilize hydrophobic compounds.[12] If you are working in serum-free conditions, this might be a contributing factor to the precipitation.

Q4: My this compound powder is difficult to dissolve in DMSO. What can I do?

-

Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which will reduce its ability to dissolve hydrophobic compounds.[8] Always use fresh, anhydrous DMSO from a sealed container.

-

Warming and Vortexing: Gently warming the solution (e.g., to 37°C or up to 60°C as suggested by one supplier[8]) and vortexing can significantly aid in the dissolution of this compound.

-

Sonication: A brief period in an ultrasonic bath can help to break up clumps of powder and facilitate dissolution.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol provides a general guideline for preparing a this compound stock solution for use in cell-based assays.

-

Reagent and Equipment Preparation:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer and/or sonicator

-

-

Stock Solution Preparation (e.g., 20 mM):

-

Calculate the required mass of this compound for your desired stock concentration and volume (Molecular Weight of this compound: 441.52 g/mol ).

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous, sterile DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or place it in a sonicator for short intervals.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

Protocol 2: General Protocol for Treating Cells with this compound

-

Cell Seeding:

-

Seed your cells (e.g., MCF7/VP) in appropriate culture vessels and allow them to adhere overnight.

-

-

Preparation of Working Solution:

-

Thaw an aliquot of your this compound DMSO stock solution.

-

Perform a serial dilution of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to minimize precipitation.

-

The final DMSO concentration in the medium applied to the cells should not exceed a non-toxic level (typically <0.5%). Prepare a vehicle control with the same final concentration of DMSO.

-

-

Cell Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

If co-treating with a chemotherapeutic agent, you can add both compounds to the medium simultaneously or pre-incubate with this compound for a specific period before adding the chemotherapy drug.

-

-

Incubation and Analysis:

-

Incubate the cells for the desired experimental duration.

-

Proceed with your downstream analysis (e.g., cytotoxicity assay, drug accumulation assay).

-

Protocol 3: Formulation for In Vivo Experiments

For animal studies, this compound can be formulated as a solution or suspension. Here are two examples of formulations that have been used:

-

Formulation with PEG300 and Tween80:

-

Start with a clarified stock solution of this compound in DMSO (e.g., 18 mg/mL).

-

For a 1 mL final volume, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of ddH₂O to bring the final volume to 1 mL.

-

This mixed solution should be used immediately.[8]

-

-

Formulation with Corn Oil:

-

Start with a clear stock solution of this compound in DMSO (e.g., 18 mg/mL).

-

For a 1 mL final volume, add 50 µL of the DMSO stock solution to 950 µL of corn oil and mix thoroughly.

-

This mixed solution should be used immediately.[8]

-

Visualizations

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.cn [documents.thermofisher.cn]

- 5. Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Characterization of Reversine-Treated Gingival Fibroblasts and Their Safety Evaluation after In Vivo Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule MRP1 Inhibitor this compound Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]

- 12. Reddit - The heart of the internet [reddit.com]

Mitigating potential side effects of Reversan in vivo

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Reversan in in vivo experiments. Our goal is to help you mitigate potential side effects and ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of this compound in vivo?

A1: Preclinical studies in murine models have shown that this compound is generally well-tolerated and does not exhibit significant toxicity when administered alone.[1][2] Single intraperitoneal (i.p.) injections in BALB/c mice at doses of 25, 50, and 100 mg/kg did not result in any observable adverse effects on general appearance, body weight, or survival.[1] Furthermore, this compound did not increase the toxicity of co-administered chemotherapeutic agents such as vincristine and etoposide.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound is a small molecule inhibitor of the multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp).[3] By blocking these transporters, this compound can increase the intracellular concentration and efficacy of chemotherapeutic drugs that are substrates of MRP1 and P-gp, thereby reversing multidrug resistance in cancer cells.[1] The exact molecular interaction with its targets is still under investigation.[1]

Q3: My animals are showing unexpected adverse effects. What should I do?

A3: While this compound has a good reported safety profile, unexpected adverse effects can occur in any in vivo experiment. It is crucial to differentiate between effects caused by this compound, the vehicle, the experimental procedure, or other factors. We recommend a systematic troubleshooting approach. Please refer to the troubleshooting guide below for a detailed workflow.

Q4: I am not observing the expected therapeutic potentiation with this compound. What could be the reason?

A4: A lack of efficacy can be due to several factors. One of the primary challenges with compounds like this compound is its limited aqueous solubility.[1] Inadequate formulation can lead to poor bioavailability and insufficient target engagement. Ensure that you are using an appropriate vehicle and formulation strategy. Additionally, consider the dose and timing of this compound administration in relation to the chemotherapeutic agent.

Troubleshooting Guides

Issue 1: Unexpected Animal Toxicity or Adverse Events

If you observe unexpected signs of toxicity such as significant weight loss, lethargy, ruffled fur, or mortality, consider the following steps:

-

Vehicle Control Evaluation: Assess the health of the vehicle control group. Toxicity can sometimes be attributed to the formulation excipients. For instance, DMSO, a common solvent for this compound, can have its own toxic effects at higher concentrations.

-

Dose-Ranging Study: If you are using a dose higher than the reported effective and non-toxic doses (e.g., >100 mg/kg), it is essential to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

-

Off-Target Effects: Although not reported for this compound, off-target effects are a possibility with any small molecule inhibitor. Consider performing a preliminary screen for common off-target liabilities, especially if the observed phenotype is unexpected.

-

Necropsy and Histopathology: If animal mortality occurs, a comprehensive necropsy and histopathological analysis of major organs can help identify potential target organs of toxicity.

Below is a logical workflow for troubleshooting unexpected toxicity:

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Issue 2: Poor Solubility and Formulation Challenges

This compound has limited aqueous solubility, which can impact its bioavailability and efficacy.

-

Vehicle Selection: For intraperitoneal (i.p.) injection, this compound has been successfully formulated in DMSO.[1] For other routes of administration, or if DMSO toxicity is a concern, consider alternative formulation strategies.

-